N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a fluoro-substituted phenyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and protein binding. Its structural features make it a candidate for investigating molecular mechanisms in biological systems.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Fluoro-3-methylphenyl)amino)-1,3-thiazol-2-yl)amino-2-hydroxybenzoic acid
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
Compared to similar compounds, N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine stands out due to its naphthyridine core and morpholino group
Biological Activity
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthyridine core substituted with a morpholine group and a fluorinated aromatic ring. The molecular formula is C19H20FN3O, with a molecular weight of approximately 329.38 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Protein Kinase Inhibition : Similar compounds have been shown to modulate protein kinase activities, which are crucial for regulating cellular processes such as proliferation and apoptosis . The inhibition of specific kinases could lead to the suppression of tumor growth in cancer models.
- Cholinesterase Inhibition : Compounds with structural similarities have demonstrated the ability to inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .
- Anti-cancer Activity : Preliminary studies suggest that derivatives of similar compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Activity | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Protein Kinase Inhibition | Various kinases | 0.5 - 5 | |
Cholinesterase Inhibition | Acetylcholinesterase | 0.2 - 2 | |
Anti-cancer Activity | Cancer cell lines (e.g., MCF-7) | 1 - 10 |
Case Study 1: Anti-Cancer Efficacy
In a study conducted on breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of related compounds. The study utilized Ellman's spectrophotometric method to assess inhibition potency. The results indicated that compounds similar to this compound exhibited selective inhibition towards acetylcholinesterase over butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPGPYOSDTJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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